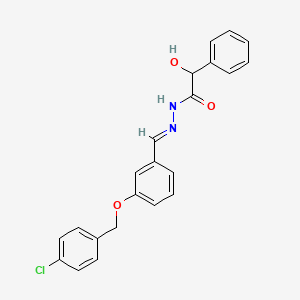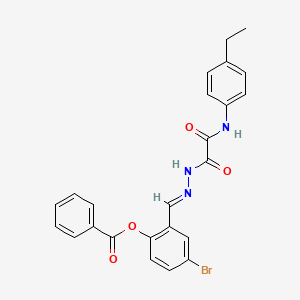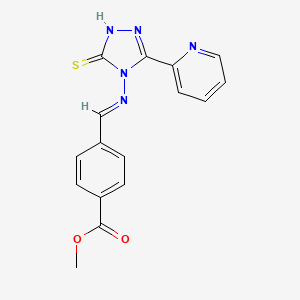
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a benzylidene group, and a phenylacetohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to DNA is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide can be compared with other similar compounds, such as:
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3-methylbenzohydrazide: This compound has a similar structure but includes a methyl group instead of a hydroxy group.
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-3-methoxybenzohydrazide: This compound features a methoxy group, which can influence its chemical reactivity and biological activity.
The uniqueness of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
764692-63-9 |
|---|---|
Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-11-9-16(10-12-19)15-28-20-8-4-5-17(13-20)14-24-25-22(27)21(26)18-6-2-1-3-7-18/h1-14,21,26H,15H2,(H,25,27)/b24-14+ |
InChI Key |
SETZRAFCOCKXES-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12032269.png)



![3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12032302.png)

![2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12032320.png)


![Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12032345.png)
![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12032350.png)

